1-[4-(Methylthio)phenyl]-2-butanol
Description
1-[4-(Methylthio)phenyl]-2-butanol is a secondary alcohol characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and a hydroxyl (-OH) group on the second carbon of a butyl chain. This compound is structurally related to metabolites of amphetamine derivatives, particularly 4-methylthioamphetamine (4-MTA). It arises via reductive metabolism of the intermediate 1-[4-(methylthio)phenyl]propan-2-one (a ketone derivative) during phase I metabolism of 4-MTA .
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBEOOMSPYKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylthio)phenyl]-2-butanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include an inert atmosphere, low temperatures, and the use of anhydrous solvents to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylthio)phenyl]-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 1-[4-(Methylthio)phenyl]-2-butanone
Reduction: Various butanol derivatives
Substitution: Compounds with different functional groups replacing the methylthio group
Scientific Research Applications
1-[4-(Methylthio)phenyl]-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)phenyl]-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[4-(Methylthio)phenyl]propan-2-ol
4-Phenyl-2-butanone
- Structure : Shares the phenyl and butyl backbone but replaces the hydroxyl group with a ketone (-C=O) at position 2.
- Properties: Higher polarity due to the ketone group, leading to different solubility and reactivity profiles. For example, 4-phenyl-2-butanone is used as a laboratory chemical (CAS: 2550-26-7) with a molecular weight of 148.20 g/mol .
- Metabolic Contrast: Ketones like 4-phenyl-2-butanone are typically reduced to secondary alcohols (e.g., 1-[4-(Methylthio)phenyl]-2-butanol), a pathway critical in xenobiotic detoxification .
Phenolic Derivatives (e.g., 4-Heptylphenol, 4-Cyclopentylphenol)
- Structure : Feature hydroxyl-substituted phenyl rings with alkyl chains (e.g., heptyl, cyclopentyl).
- Toxicity: Phenolic compounds are often more acutely toxic due to their ability to disrupt cellular membranes and act as uncouplers of oxidative phosphorylation.
- Key Difference: The methylthio group in this compound introduces sulfur-based metabolism (e.g., sulfoxidation), absent in purely phenolic analogues.
Physicochemical and Toxicological Data
Metabolic and Excretion Pathways
- This compound: Produced via NADPH-dependent reduction of its ketone precursor. It may undergo phase II conjugation (glucuronidation/sulfation) for excretion, similar to its shorter-chain analogue, 1-[4-(methylthio)phenyl]propan-2-ol .
- Phenolic Analogues: Primarily excreted as glucuronides or sulfates due to the acidic -OH group, enhancing water solubility .
- Ketones (e.g., 4-Phenyl-2-butanone): Converted to alcohols before conjugation, a less efficient process compared to direct phenolic conjugation .
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